Mass Shift and Isotopic Purity for MS Quantification
L-Lysine-bis-N-t-BOC-d4 provides a precise and predictable +4 Da mass shift relative to its unlabeled analog, L-Lysine-bis-N-t-BOC, which is essential for its function as a SILAC heavy label [1][2]. This mass difference is a direct result of the site-specific incorporation of four deuterium atoms at the 4,4,5,5-positions of the lysine side chain [1]. The isotopic purity, specified as 98% atom D, ensures that the contribution of the heavy-labeled species to the 'light' channel is minimal (≤2%), thereby preserving quantitative accuracy . This is a critical quality control parameter that directly impacts the reliability of protein fold-change calculations in proteomics studies [1].
| Evidence Dimension | Mass Shift and Isotopic Purity |
|---|---|
| Target Compound Data | Molecular Weight: 350.44 g/mol; +4 Da mass shift; 98% atom D isotopic purity. |
| Comparator Or Baseline | L-Lysine-bis-N-t-BOC (unlabeled): Molecular Weight: 346.46 g/mol; No mass shift. |
| Quantified Difference | +4.0 Da mass shift; 98% isotopic enrichment in the target compound vs. natural abundance in the comparator. |
| Conditions | MS1 full-scan analysis; SILAC experimental design requiring a defined heavy isotope label. |
Why This Matters
A defined +4 Da mass shift with high isotopic purity is non-negotiable for accurate, multiplexed MS1 quantification; lower purity or different mass shifts will introduce quantification errors and incompatibility with established SILAC workflows.
- [1] Wang, F., et al. (2013). A six-plex proteome quantification strategy reveals the dynamics of protein turnover. Scientific Reports, 3, 1827. View Source
- [2] Mittler, G., Butter, F., & Mann, M. (2009). A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements. Genome Research, 19(2), 284-293. View Source
